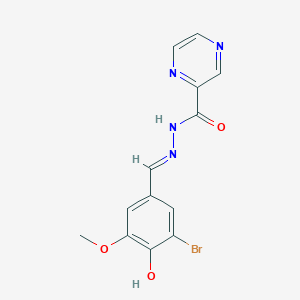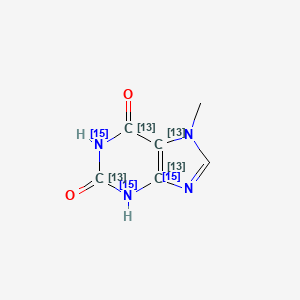
3-Methylxanthine-13C4,15N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylxanthine-13C4,15N3 is a stable isotope-labeled compound of 3-Methylxanthine. It is a xanthine derivative and a cyclic guanosine monophosphate (GMP) inhibitor. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various research applications, particularly in the field of metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylxanthine-13C4,15N3 involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the 3-Methylxanthine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and controlled reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The production process includes rigorous quality control measures to verify the isotopic labeling and chemical purity of the final product .
化学反応の分析
Types of Reactions
3-Methylxanthine-13C4,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the xanthine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the xanthine ring .
科学的研究の応用
3-Methylxanthine-13C4,15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of xanthine derivatives.
Biology: Employed in studies of enzyme activity and metabolic pathways involving xanthine derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals .
作用機序
The mechanism of action of 3-Methylxanthine-13C4,15N3 involves its role as a cyclic guanosine monophosphate (GMP) inhibitor. By inhibiting GMP, the compound affects various cellular processes, including smooth muscle relaxation and enzyme activity. The molecular targets include phosphodiesterases, which are enzymes that break down cyclic nucleotides. The inhibition of these enzymes leads to increased levels of cyclic nucleotides, resulting in various physiological effects .
類似化合物との比較
Similar Compounds
3-Methylxanthine: The non-labeled version of the compound, used in similar research applications.
Theophylline: Another xanthine derivative with similar biological activities.
Caffeine: A well-known xanthine derivative with stimulant effects
Uniqueness
3-Methylxanthine-13C4,15N3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways and transformations of xanthine derivatives is crucial .
特性
分子式 |
C6H6N4O2 |
|---|---|
分子量 |
173.09 g/mol |
IUPAC名 |
7-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)/i3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChIキー |
PFWLFWPASULGAN-JVYICBGUSA-N |
異性体SMILES |
CN1C=[15N][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2 |
正規SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



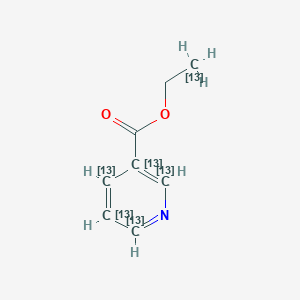

![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
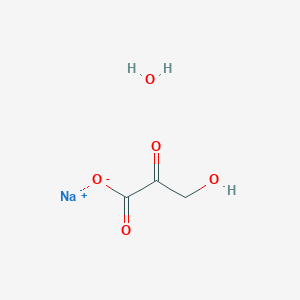
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
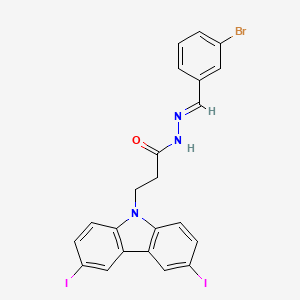

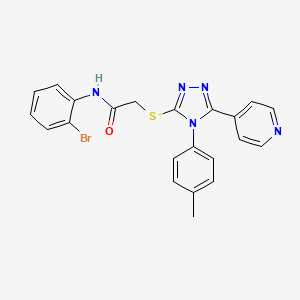
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)

